molecular formula C21H30N2O3 B6047757 2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol

2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol

Cat. No. B6047757
M. Wt: 358.5 g/mol
InChI Key: DKNGOZWNFIXHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol, also known as FMeNER-D, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has been found to have several biochemical and physiological effects. In

Mechanism of Action

2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol exerts its effects by binding to the sigma-1 receptor and modulating its activity. This receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium signaling, ion channel activity, and neurotransmitter release. 2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol has been found to enhance the activity of the sigma-1 receptor, leading to increased neurotransmitter release and modulation of ion channel activity. This, in turn, leads to the modulation of GABAergic and glutamatergic neurotransmitter systems, which are implicated in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol has been found to have several biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor, leading to the modulation of neurotransmitter release and ion channel activity. 2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol has also been found to modulate the activity of GABAergic and glutamatergic neurotransmitter systems, which are implicated in the regulation of mood and anxiety. Additionally, 2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It has been synthesized using a unique method that yields high purity and high yield. Additionally, 2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol has been found to have several potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using 2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to elucidate its effects on the sigma-1 receptor and other neurotransmitter systems. Additionally, 2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol has not been extensively studied in vivo, and more research is needed to determine its efficacy and safety in animal models.

Future Directions

There are several future directions for research on 2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol. One area of research could focus on elucidating its mechanism of action and its effects on the sigma-1 receptor and other neurotransmitter systems. Another area of research could focus on studying the efficacy and safety of 2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol in animal models of depression, anxiety, and neurodegenerative diseases. Additionally, more research is needed to determine the optimal dosage and administration route for 2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol. Overall, 2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol is a promising compound with several potential therapeutic applications, and more research is needed to fully understand its effects and potential.

Synthesis Methods

2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol was synthesized using a multi-step process involving the reaction of 2-(2-hydroxyethyl)piperazine with 2-phenylethylamine, followed by the protection of the amino group with a Boc group. The protected amine was then reacted with 5-(methoxymethyl)-2-furaldehyde to yield the intermediate, which was subsequently deprotected to yield 2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol. This synthesis method has been optimized to yield high purity and high yield of 2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol.

Scientific Research Applications

2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol has been found to have several potential therapeutic applications, including its use as an antidepressant, anxiolytic, and neuroprotective agent. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release, calcium signaling, and ion channel activity. 2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol has also been found to modulate the activity of GABAergic and glutamatergic neurotransmitter systems, which are implicated in the regulation of mood and anxiety. Additionally, 2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

properties

IUPAC Name

2-[4-[[5-(methoxymethyl)furan-2-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-25-17-21-8-7-20(26-21)16-22-12-13-23(19(15-22)10-14-24)11-9-18-5-3-2-4-6-18/h2-8,19,24H,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNGOZWNFIXHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)CN2CCN(C(C2)CCO)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-{[5-(Methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.